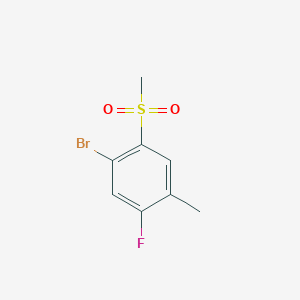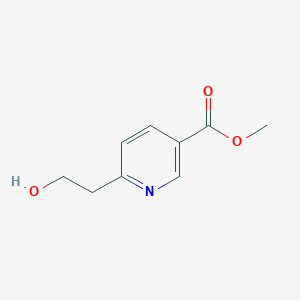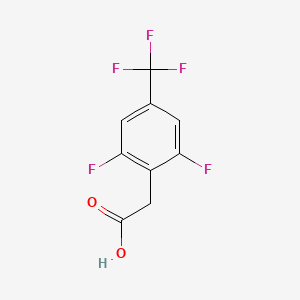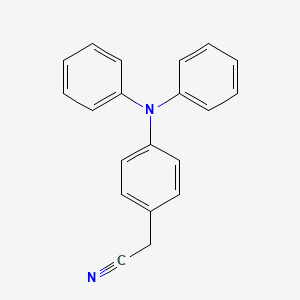
2-甲基-3-(5-甲基-3-(三氟甲基)-1H-吡唑-1-基)丙腈
描述
Synthesis Analysis
The synthesis of similar compounds often involves complex chemical reactions. For instance, the synthesis of 2-methyl-3-trifluoromethylaniline involves using 2-chloro-3-trifluoromethyl aniline as a raw material, introducing methylthio on the 2-chloro-3-trifluoromethyl aniline, reacting with sulfonyl chloride to convert the methylthio into chloromethyl, and then neutralizing and hydrogenating to obtain pure 2-methyl-3-trifluoromethyl aniline .Chemical Reactions Analysis
The chemical reactions involving “2-Methyl-3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanenitrile” are not available in the sources I found .科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of 2-Methyl-3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanenitrile:
Pharmaceutical Development
This compound, containing a trifluoromethyl group, is significant in pharmaceutical chemistry due to its potential to enhance the metabolic stability and bioavailability of drug molecules. The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs, making them more effective and longer-lasting . Researchers are exploring its use in developing new medications for various diseases, including cancer and infectious diseases.
Agrochemical Research
In agrochemical research, this compound is being investigated for its potential as a pesticide or herbicide. The trifluoromethyl group can enhance the efficacy and environmental stability of agrochemicals, making them more effective in protecting crops from pests and diseases . Studies are ongoing to determine its effectiveness and safety in agricultural applications.
Material Science
The unique chemical properties of 2-Methyl-3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanenitrile make it a candidate for use in material science. It can be used in the synthesis of new polymers and materials with enhanced properties such as increased thermal stability, chemical resistance, and mechanical strength . These materials have potential applications in various industries, including electronics and aerospace.
Catalysis
This compound is also being studied for its role in catalysis. The presence of the trifluoromethyl group can influence the reactivity and selectivity of catalytic processes. Researchers are exploring its use as a catalyst in organic synthesis, particularly in reactions that require high precision and efficiency . This could lead to the development of more efficient and sustainable chemical processes.
Environmental Chemistry
In environmental chemistry, 2-Methyl-3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanenitrile is being investigated for its potential to degrade environmental pollutants. Its unique chemical structure allows it to participate in reactions that break down harmful substances into less toxic forms . This application is particularly relevant in the context of developing new methods for environmental remediation.
Biochemical Research
The compound is also of interest in biochemical research due to its potential interactions with biological molecules. Studies are being conducted to understand how it interacts with enzymes and other proteins, which could lead to new insights into biochemical pathways and mechanisms . This knowledge could be applied in drug discovery and development, as well as in the design of new biochemical assays.
Medicinal Chemistry
In medicinal chemistry, the compound’s trifluoromethyl group is being leveraged to design new therapeutic agents. The trifluoromethyl group can enhance the binding affinity of drug molecules to their targets, potentially leading to more potent and selective drugs . Researchers are exploring its use in the development of treatments for a range of conditions, including neurological disorders and metabolic diseases.
Synthetic Organic Chemistry
Finally, in synthetic organic chemistry, 2-Methyl-3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanenitrile is being used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel compounds with diverse chemical properties . This application is fundamental to the development of new chemical entities for various scientific and industrial purposes.
These applications highlight the versatility and potential of 2-Methyl-3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanenitrile in scientific research. Each field leverages its unique chemical properties to address specific challenges and advance knowledge and technology.
属性
IUPAC Name |
2-methyl-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3/c1-6(4-13)5-15-7(2)3-8(14-15)9(10,11)12/h3,6H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUUAABURDIPCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(C)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]pyridine-2-carboxamide](/img/structure/B3039202.png)
![4-(1,4-Diazepan-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B3039203.png)

![Methyl [(5-bromo-4-hydroxypyrimidin-2-yl)thio]acetate](/img/structure/B3039207.png)


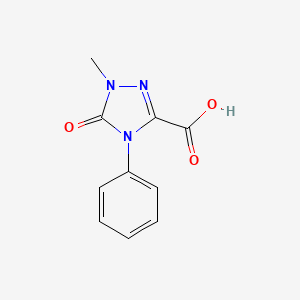
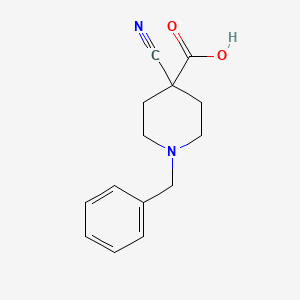
![1-[6,8-Dichloro-2-(trifluoromethyl)quinol-4yl]piperazine](/img/structure/B3039214.png)
